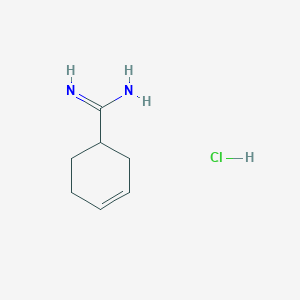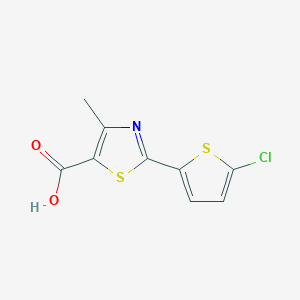
4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid
Overview
Description
4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid, also known as 3-MPA, is a pyrrole derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to possess a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. In
Scientific Research Applications
Synthesis and Pharmaceutical Applications :
- Muchowski et al. (1985) explored the synthesis of related compounds, namely 5-acyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, and their potential as analgesic and anti-inflammatory agents. They found that these compounds, including a p-methoxy analog, showed significant potency in animal models (Muchowski et al., 1985).
Structural and Spectroscopic Evaluations :
- Tamer et al. (2015) conducted a combined experimental and theoretical study on a molecule related to 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid. They evaluated its crystal structure and nonlinear optical properties, providing insights into its molecular behavior (Tamer et al., 2015).
Chemical Properties and Reactions :
- Sarantou & Varvounis (2022) discussed the synthesis of a derivative of this compound. They presented different methods for its synthesis and analyzed the structure of the final product using various spectroscopic techniques (Sarantou & Varvounis, 2022).
X-ray Powder Diffraction Data :
- Wang et al. (2017) provided X-ray powder diffraction data for a compound closely related to this compound. This information is crucial for understanding the physical characteristics and crystalline structure of such compounds (Wang et al., 2017).
Application in Anion Binding :
- Anzenbacher et al. (1999) studied the synthesis and anion binding properties of calix[4]pyrrole derivatives, which can be structurally related to this compound. They examined how structural variations affect anion binding affinities (Anzenbacher et al., 1999).
Antimicrobial Properties :
- Hublikar et al. (2019) synthesized novel derivatives of a similar compound and evaluated their antimicrobial activities. This research highlights the potential of such compounds in developing new antimicrobial agents (Hublikar et al., 2019).
Mechanism of Action
Target of Action
Similar compounds such as 3-(4-hydroxy-3-methoxyphenyl)propionic acid have been studied, and they are known to interact with various targets in the body .
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets, leading to various biochemical changes .
Biochemical Pathways
Related compounds like 3-(4-hydroxy-3-methoxyphenyl)propionic acid have been shown to influence several pathways, including those related to lipid metabolism .
Pharmacokinetics
Studies on similar compounds like 3-(4-hydroxy-3-methoxyphenyl)propionic acid have shown that they undergo rapid metabolism and wide tissue distribution .
Result of Action
Related compounds like 3-(4-hydroxy-3-methoxyphenyl)propionic acid have been shown to enhance grip strength and inhibit protein catabolism induced by exhaustive exercise .
Action Environment
It’s worth noting that environmental factors can significantly influence the action of similar compounds .
Biochemical Analysis
Biochemical Properties
4-(3-Methoxyphenyl)-1H-pyrrole-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydroxycinnamate reductase, an enzyme that facilitates the conversion of hydroxycinnamic acids . The nature of these interactions often involves binding to active sites of enzymes, leading to either inhibition or activation of enzymatic activity. This compound’s ability to modulate enzyme activity makes it a valuable tool in studying metabolic pathways and biochemical processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to enhance grip strength and inhibit protein catabolism in muscle cells . Additionally, it affects hepatic lipid metabolism by interacting with specific receptors such as GPR41 . These interactions lead to changes in gene expression and metabolic flux, highlighting the compound’s potential in therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to activate the GPR41 receptor, which plays a crucial role in lipid catabolism . This activation leads to downstream signaling events that modulate gene expression and metabolic pathways. The compound’s ability to interact with multiple targets at the molecular level underscores its versatility and potential in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that the compound undergoes rapid metabolism and distribution within the body . Its stability and degradation are crucial factors that influence its long-term effects on cellular function. For instance, the compound’s metabolites have been detected in various organs, indicating its widespread distribution and potential long-term impact on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low doses have been shown to enhance muscle strength and improve metabolic functions, while high doses may lead to adverse effects . For example, low-dose administration in mice increased Myf5 expression, promoting muscle development . High doses could potentially lead to toxicity, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as hydroxycinnamate reductase, which facilitates its conversion into various metabolites . These metabolites play crucial roles in metabolic processes, including lipid metabolism and energy production. The compound’s involvement in these pathways underscores its potential in modulating metabolic flux and influencing overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. After administration, the compound and its conjugates are rapidly absorbed and distributed to various organs, including the liver, kidneys, and muscles . This widespread distribution is facilitated by specific transporters and binding proteins that ensure the compound reaches its target sites effectively.
properties
IUPAC Name |
4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-16-9-4-2-3-8(5-9)10-6-13-7-11(10)12(14)15/h2-7,13H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVGZRPLEPVDAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CNC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl}aniline](/img/structure/B1453979.png)



![5-chloro-7,8-dihydro-6H-cyclopenta[b][1,8]naphthyridine](/img/structure/B1453988.png)
![2-[(Propan-2-yl)amino]propanoic acid hydrochloride](/img/structure/B1453989.png)
![4-[2-(Chloromethyl)-1,3-oxazol-5-yl]benzonitrile](/img/structure/B1453992.png)
![6-Chloro-3-cyclobutyl-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B1453993.png)

![4-(2,3-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1453998.png)
![3-{[(2-Chlorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1453999.png)